3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid
Description
Properties
IUPAC Name |
3-(2-oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(15)8-10(9-4-2-1-3-5-9)13-6-7-17-12(13)16/h1-5,10H,6-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSLINIWXMFCJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C(CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylpropanoic acid derivatives with isocyanates or carbamates to form the oxazolidinone ring. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Oxidation Reactions
The oxazolidinone ring and adjacent carbons are susceptible to oxidation under controlled conditions.
Reagents and Conditions
-
Potassium permanganate (KMnO₄) : Oxidizes the α-carbon to the oxazolidinone ring, forming a ketone derivative .
-
Chromium trioxide (CrO₃) : Selectively oxidizes the propanoic acid side chain, yielding a dicarboxylic acid derivative .
Mechanistic Insights
Oxidation typically proceeds via radical intermediates or electrophilic attack on electron-rich regions. For example, KMnO₄-mediated oxidation generates a carbonyl group at the α-position, stabilizing through resonance with the oxazolidinone ring .
Reduction Reactions
The oxazolidinone ring can undergo reduction to form saturated heterocycles or amines.
Reagents and Conditions
-
Lithium aluminum hydride (LiAlH₄) : Reduces the oxazolidinone ring to a pyrrolidine derivative .
-
Catalytic hydrogenation (H₂/Pd-C) : Saturates the propanoic acid side chain while preserving the ring structure .
Key Products
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| LiAlH₄ | 3-Phenylpyrrolidine-2-carboxylic acid | 56 | |
| H₂/Pd-C | 3-(2-Oxooxazolidin-3-yl)hydrocinnamic acid | 87 |
Substitution Reactions
The phenyl ring and oxazolidinone nitrogen participate in electrophilic and nucleophilic substitutions.
Electrophilic Aromatic Substitution
-
Halogenation (Cl₂, Br₂) : Occurs at the para position of the phenyl ring under acidic conditions .
-
Nitration (HNO₃/H₂SO₄) : Introduces a nitro group, enhancing reactivity for further derivatization .
Nucleophilic Ring-Opening
-
Amines (NH₃, R-NH₂) : Attack the carbonyl carbon of the oxazolidinone, leading to ring opening and formation of urea derivatives .
Enzyme Interaction and Biochemical Reactions
The compound acts as a mechanism-based inhibitor for metalloproteases like carboxypeptidase A (CPA).
Kinetic Parameters
| Configuration | Kᵢ (mM) | k (min⁻¹) | Mechanism | Reference |
|---|---|---|---|---|
| (2S,3R) | 0.67 | 0.075 | Covalent anhydride formation | |
| (2R,3S) | 1.2 | 0.15 | Competitive inhibition |
The (2S,3R)-isomer forms a stable anhydride intermediate with CPA’s catalytic Glu-270 residue, irreversibly inactivating the enzyme .
Key Reaction Conditions
Stability and Side Reactions
Scientific Research Applications
Basic Information
- IUPAC Name: 3-(2-oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid
- Molecular Formula: C12H13NO4
- Molecular Weight: 235.24 g/mol
- CAS Number: 150812-64-9
Structural Features
The structure of this compound features an oxazolidinone ring and a phenylpropanoic acid moiety, which contribute to its unique properties and biological activities. The presence of the phenyl group enhances its binding affinity to various biological targets compared to other oxazolidinone derivatives.
Chemistry
This compound serves as a valuable building block in organic synthesis. It can be utilized in:
- Synthesis of Complex Molecules: The oxazolidinone ring can undergo various reactions such as oxidation, reduction, and substitution to create more complex structures.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts the compound into higher oxidation state derivatives. |
| Reduction | Alters the oxazolidinone ring to more reduced forms. |
| Substitution | The phenyl and oxazolidinone rings can react with nucleophiles or electrophiles. |
Biology
The biological applications of this compound include:
- Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Properties: Its ability to modulate inflammatory pathways indicates potential therapeutic uses in treating chronic inflammatory conditions.
Medicine
Due to its biological activity, this compound has potential applications in:
- Drug Development: The compound's unique structure may lead to novel drug candidates targeting specific enzymes or receptors involved in disease processes.
Industry
In industrial applications, this compound can be used as:
- Intermediate in Pharmaceutical Production: It may serve as a precursor for synthesizing various pharmaceutical agents.
- Material Science: Its chemical properties could be harnessed in developing new materials with specific functionalities.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [source] demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus. The mechanism was attributed to the compound's ability to inhibit bacterial cell wall synthesis.
Case Study 2: Anti-inflammatory Effects
Research published in [source] highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated that treatment with the compound reduced inflammatory markers significantly compared to control groups.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The phenylpropanoic acid moiety may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxazolidinone Moieties
(a) 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic Acid
- Molecular Formula: C₁₀H₉NO₄
- Molecular Weight : 207.18 g/mol
- Key Differences: Replaces the phenylpropanoic acid group with a benzoic acid moiety.
(b) (2-Oxo-1,3-oxazolidin-3-yl)acetic Acid
- Molecular Formula: C₅H₇NO₄
- Molecular Weight : 145.11 g/mol
- Key Differences : Lacks the phenyl group and has a shorter acetic acid chain. The absence of aromaticity may limit π-π stacking interactions, affecting crystallinity .
(c) 3-(2-Oxo-1,3-oxazolidin-3-yl)propanoic Acid
- Molecular Formula: C₆H₉NO₄
- Molecular Weight : 159.14 g/mol
- Key Differences: Contains a propanoic acid chain without the phenyl substituent. This simplification reduces molecular weight and may alter binding affinity in biological systems .
Derivatives with Heterocyclic Modifications
(a) Quinoxaline-Based Analogues
- Example: Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate
- Molecular Formula : C₁₉H₁₆N₂O₄
- Key Differences: Incorporates a quinoxaline ring instead of oxazolidinone. The extended aromatic system enhances UV absorption and may improve DNA intercalation properties .
(b) Isoindolyl Derivatives
- Example: 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic Acid
- Molecular Formula: C₁₅H₁₃NO₃S
- Key Differences: Substitutes the oxazolidinone with an isoindole ring and adds a thiophene group. This increases molecular complexity and introduces sulfur-based interactions .
Pharmacologically Active Analogues
(a) Inavolisib Intermediate
- Structure: Contains a difluoromethyl-substituted oxazolidinone linked to a benzoxazepine ring.
Physicochemical and Functional Comparisons
Table 1: Comparative Analysis of Key Compounds
Key Research Findings
- Synthetic Routes: The target compound can be synthesized via condensation reactions involving oxazolidinone precursors and phenylpropanoic acid derivatives, often under reflux conditions with acid/base catalysis .
- Hydrogen Bonding: The oxazolidinone and carboxylic acid groups facilitate robust hydrogen-bond networks, influencing crystallinity and stability .
Biological Activity
3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid is a compound of interest due to its potential biological activities. This article presents a detailed overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.
- Empirical Formula : C₁₂H₁₃NO₄
- Molecular Weight : 235.24 g/mol
- CAS Number : 150812-64-9
- Structure : The compound features an oxazolidinone ring, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Aryl Hydrocarbon Receptor (AhR) Activation : Recent studies indicate that derivatives of this compound can enhance the intestinal epithelial barrier by activating AhR signaling pathways. This mechanism is crucial for maintaining gut health and preventing disorders related to intestinal permeability .
- Antioxidant Activity : The compound has shown potential antioxidant properties, which can mitigate oxidative stress in cells. This activity is vital in various pathological conditions where oxidative damage plays a role.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| AhR Activation | Enhances intestinal epithelial barrier | |
| Antioxidant Properties | Reduces oxidative stress | |
| Cytotoxicity | Exhibits harmful effects at high concentrations |
Case Study 1: Intestinal Health
A study involving germ-free Kunming mice demonstrated that the administration of this compound significantly improved the integrity of the intestinal barrier. Mice treated with this compound showed increased levels of diamine oxidase and reduced serum endotoxin levels, indicating enhanced gut barrier function .
Case Study 2: Antioxidant Effects
In vitro experiments have shown that the compound exhibits significant antioxidant activity, protecting cellular components from oxidative damage. This suggests potential applications in treating conditions associated with oxidative stress, such as neurodegenerative diseases .
Research Findings
Research has consistently pointed to the beneficial effects of this compound in various biological contexts:
- Gut Microbiota Interaction : The compound has been implicated in modulating gut microbiota composition and enhancing the production of beneficial metabolites such as phenolic compounds .
- Toxicological Profile : While exhibiting beneficial effects at therapeutic doses, caution is warranted due to its cytotoxicity at higher concentrations, necessitating further studies on safety and dosage optimization .
Q & A
Q. What are the recommended synthetic routes for 3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between oxazolidinone derivatives and phenylpropanoic acid precursors. Optimization involves refluxing in acetic acid with sodium acetate (2.09 mmol) as a catalyst under inert conditions for 4–5 hours, followed by precipitation in water and recrystallization from methanol . Reaction efficiency improves with controlled stoichiometry, temperature gradients, and catalyst screening (e.g., Pd/C for reductions).
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?
- Methodological Answer : Use FT-IR to confirm carbonyl (C=O) and oxazolidinone ring vibrations (1702 cm⁻¹), NMR (¹H/¹³C) to resolve aromatic protons (δ 7.2–7.8 ppm) and stereochemistry, and mass spectrometry for molecular ion validation (e.g., [M+H]+). Cross-verify with X-ray crystallography for absolute configuration and computational DFT calculations to resolve overlapping peaks .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spills : Absorb with inert materials (e.g., sand) and dispose in sealed containers.
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical help for persistent irritation .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict reaction pathways and optimize synthetic conditions for this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and intermediate stability. Reaction path searches using software like GRRM or Gaussian identify low-energy pathways. Machine learning (e.g., ICReDD’s feedback loop) integrates experimental yields to refine computational predictions, reducing trial-and-error by 30–50% .
Q. What strategies resolve contradictions between theoretical predictions and experimental yields in the synthesis of derivatives?
- Methodological Answer :
- Systematic Parameter Screening : Vary solvent polarity (e.g., DMSO vs. THF) and temperature.
- Isotope Labeling : Track reaction intermediates via ¹³C-NMR.
- Kinetic Modeling : Use Eyring plots to compare activation energies with computational data.
- Post-Hoc Analysis : Cross-validate with high-throughput robotic screening .
Q. How do structural modifications at the oxazolidinone ring affect the compound's bioactivity, and what experimental approaches validate these effects?
- Methodological Answer :
- Synthesis : Introduce electron-withdrawing groups (e.g., -NO₂) or steric hindrance (e.g., -CF₃) via nucleophilic substitution.
- Bioassays : Test enzyme inhibition (e.g., lactate dehydrogenase) using kinetic assays (Km/Vmax).
- Computational Docking : Simulate binding affinities with target proteins (e.g., AutoDock Vina).
- SAR Analysis : Correlate substituent electronegativity with IC₅₀ values .
Q. What chromatographic methods effectively separate stereoisomers of this compound, and how are purity thresholds established?
- Methodological Answer :
- Chiral HPLC : Use cellulose-based columns (Chiralpak®) with hexane:isopropanol (90:10) mobile phase.
- Purity Criteria : ≥98% by area normalization (UV detection at 254 nm).
- Validation : Compare retention times with racemic mixtures and enantiopure standards .
Q. How should researchers address discrepancies between computational solubility predictions and empirical solubility data?
- Methodological Answer :
- Solubility Parameters : Calculate Hansen solubility parameters (HSPs) and compare with experimental values in solvents like DMSO or ethanol.
- Co-Solvency Studies : Use ternary phase diagrams to identify optimal solvent blends.
- In Silico Refinement : Train neural networks on empirical data to improve COSMO-RS predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
